Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-
Description
This compound features a central acetamide scaffold with N,N-diethyl substituents, a thioether linkage (-S-) connecting to a benzoimidazole core, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the 1-position of the benzoimidazole ring. The thioether linkage is critical for electronic and steric effects, influencing reactivity and biological activity .
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H26N4O2S/c1-3-21(4-2)18(25)14-26-19-20-15-9-5-6-10-16(15)23(19)13-17(24)22-11-7-8-12-22/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
LTFGFBBCUFTTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Benzoimidazole Ring
- Benzoyl-Substituted Analogs: Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () replace the pyrrolidinylethyl group with a benzoyl moiety.
- Phenoxymethyl-Triazole Derivatives: Derivatives such as 9a–e () incorporate phenoxymethyl and triazole-thiazole substituents.
Variations in Acetamide Substituents
- N-Substituted Acetamides : The N,N-diethyl groups in the target compound contrast with derivatives like N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (), which feature pyrazole rings. Diethyl groups may enhance lipophilicity and steric bulk compared to smaller N-alkyl or aryl substituents .
Thioether vs. Alternative Linkages
- Thiophene and Thiadiazole Analogs : Compounds like 9c () and polysubstituted thiophenes () replace the thioether with thiazole or thiadiazole rings, altering electronic properties and conformational flexibility .
Comparison with Analog Syntheses
- Benzoyl Derivatives : Synthesized via benzoylation of 2-mercaptobenzimidazole followed by coupling with N-substituted acetamides ().
- Triazole-Thiazole Hybrids : Utilize click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, a step absent in the target compound’s synthesis .
Physicochemical Properties
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